D-alanine
Overview
Description
D-alanine is an unusual endogenous amino acid present in both invertebrates and vertebrates. Unlike its more common counterpart, L-alanine, this compound is not typically used in protein synthesis. Instead, it plays specific physiological roles, particularly in the nervous and endocrine systems .
Mechanism of Action
- D-alanine primarily interacts with two enzymes:
- Thermolysin : this compound is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. Thermolysin, produced by the bacterium Geobacillus stearothermophilus, plays a role in peptidoglycan metabolism .
- D-alanyl-D-alanine carboxypeptidase : This enzyme, found in Streptomyces sp. (strain R61), is essential for cell wall synthesis. It cleaves the terminal this compound from the pentapeptide side chain of peptidoglycan precursors .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
D-Alanine is involved in several biochemical reactions, particularly in bacterial cell wall synthesis. It interacts with enzymes such as alanine racemase and this compound-D-alanine ligase. Alanine racemase catalyzes the conversion of L-alanine to this compound, a critical step in peptidoglycan biosynthesis . This compound-D-alanine ligase then links two this compound molecules to form a dipeptide, which is incorporated into the peptidoglycan layer . These interactions are vital for maintaining the structural integrity of bacterial cell walls.
Cellular Effects
This compound influences various cellular processes, particularly in bacteria. It is essential for the synthesis of peptidoglycan, which provides structural support to bacterial cells. The presence of this compound in the cell wall prevents the action of certain antibiotics, making it a key factor in antibiotic resistance . Additionally, this compound can affect cell signaling pathways and gene expression related to cell wall synthesis and maintenance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in peptidoglycan synthesis. Alanine racemase converts L-alanine to this compound by facilitating the racemization process, which involves the removal and re-addition of a hydrogen atom . This compound-D-alanine ligase then catalyzes the formation of the this compound dipeptide, which is incorporated into the peptidoglycan layer . These interactions are crucial for the structural integrity and function of bacterial cell walls.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, affecting its availability for peptidoglycan synthesis . Long-term studies have shown that this compound can influence cellular function over extended periods, particularly in bacterial cultures . These temporal effects are important for understanding the role of this compound in bacterial growth and antibiotic resistance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be incorporated into bacterial cell walls without adverse effects . At high doses, this compound can exhibit toxic effects, potentially disrupting normal cellular processes and leading to cell death . These dosage effects are critical for determining the therapeutic potential and safety of this compound in medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in bacteria. It is synthesized from L-alanine by alanine racemase and is incorporated into the peptidoglycan layer by this compound-D-alanine ligase . These enzymes play a crucial role in the metabolic flux of this compound, ensuring its availability for cell wall synthesis . Additionally, this compound can influence the levels of other metabolites involved in peptidoglycan biosynthesis .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into bacterial cells, where it is incorporated into the peptidoglycan layer . The distribution of this compound within cells is essential for maintaining the structural integrity of the cell wall and ensuring proper cellular function .
Subcellular Localization
This compound is primarily localized in the peptidoglycan layer of bacterial cell walls. This subcellular localization is directed by specific targeting signals and post-translational modifications that ensure this compound is incorporated into the correct cellular compartment . The presence of this compound in the cell wall is crucial for its structural and functional roles in bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-alanine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common chemical method involves the asymmetric synthesis of prochiral materials. Enzymatic methods often utilize alanine racemase, which converts L-alanine to this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. For example, Escherichia coli can be genetically engineered to produce this compound through the expression of specific genes such as alanine dehydrogenase and alanine racemase . This method is preferred due to its cost-effectiveness and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: D-alanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate.
Reduction: It can be reduced to alanine derivatives.
Substitution: this compound can participate in substitution reactions to form different compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Pyruvate.
Reduction: Various alanine derivatives.
Substitution: A range of substituted alanine compounds.
Scientific Research Applications
D-alanine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals.
Biology: Plays a role in the structure of bacterial cell walls, particularly in peptidoglycan synthesis.
Industry: Used in the production of artificial sweeteners and as a stabilizer in various products.
Comparison with Similar Compounds
- D-valine
- D-leucine
- D-methionine
- D-aspartate
- D-aminobutyrate
Comparison: D-alanine is unique among D-amino acids due to its specific role in bacterial cell wall synthesis. While other D-amino acids like D-valine and D-leucine also have biological functions, they do not participate in peptidoglycan synthesis to the same extent. This makes this compound particularly important in the context of bacterial physiology and antibiotic development .
Properties
IUPAC Name |
2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25281-63-4 | |
Record name | Poly(DL-alanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25281-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6031255 | |
Record name | DL-Alanine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |
Record name | DL-Alanine | |
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Record name | DL-Alanine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
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Solubility |
Solublein water, Slightly soluble (in ethanol) | |
Record name | DL-Alanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | DL-Alanine | |
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CAS No. |
302-72-7, 338-69-2, 56-41-7 | |
Record name | Alanine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=302-72-7 | |
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Record name | DL-Alanine | |
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Record name | D-alanine | |
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Record name | alanine | |
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Record name | DL-ALANINE | |
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Record name | Alanine | |
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Record name | DL-Alanine | |
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Record name | DL-alanine | |
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Record name | ALANINE, DL- | |
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Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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